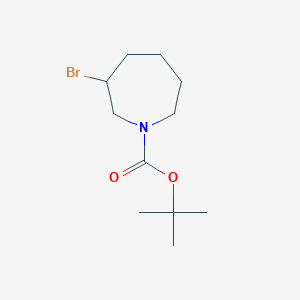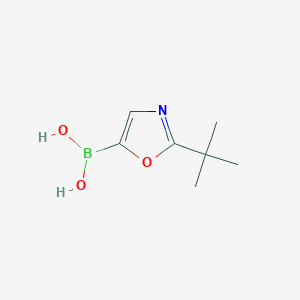
2-tert-butyl-Oxazole-5-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-tert-Butyl-oxazole-5-boronic acid pinacol ester is a chemical compound with the molecular formula C13H22BNO3 and a molecular weight of 251.13 .
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester . A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols in the presence of a boronic acid catalyst has also been reported .Molecular Structure Analysis
The InChI code for 2-tert-Butyl-oxazole-5-boronic acid pinacol ester is1S/C13H22BNO3/c1-11(2,3)10-15-8-9(16-10)14-17-12(4,5)13(6,7)18-14/h8H,1-7H3 . Chemical Reactions Analysis
Boronic acids, such as 2-tert-Butyl-oxazole-5-boronic acid, are highly valuable building blocks in organic synthesis . They are used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
2-tert-Butyl-oxazole-5-boronic acid pinacol ester is a white solid . It has a molecular weight of 251.13 .Mechanism of Action
The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Future Directions
The Suzuki–Miyaura (SM) cross-coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The use of boronic acids, such as 2-tert-Butyl-oxazole-5-boronic acid, in this reaction suggests potential for further exploration and application in organic synthesis .
properties
IUPAC Name |
(2-tert-butyl-1,3-oxazol-5-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BNO3/c1-7(2,3)6-9-4-5(12-6)8(10)11/h4,10-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYROCWCXHLMMRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(O1)C(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-Oxazole-5-boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

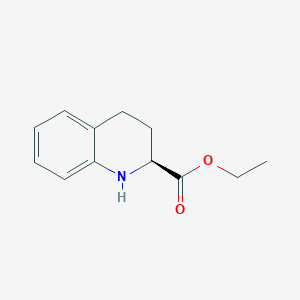
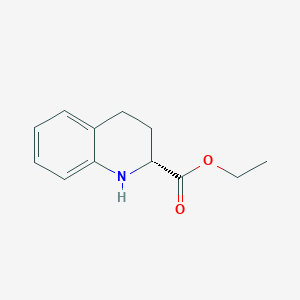

![Tert-butyl 3-thia-7-azabicyclo[4.1.1]octane-7-carboxylate](/img/structure/B8195759.png)
![4-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-one](/img/structure/B8195767.png)
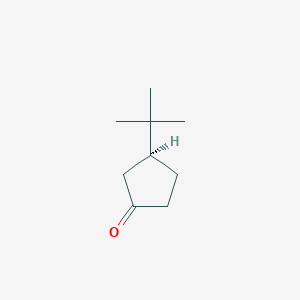


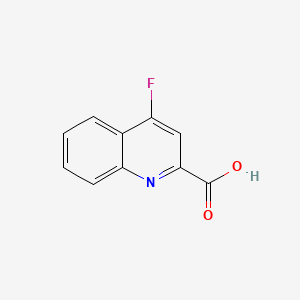
![Spiro[3.3]heptane-2,6-dimethanol](/img/structure/B8195791.png)
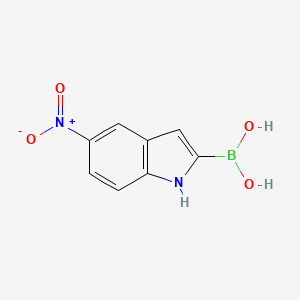

![(4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride](/img/structure/B8195839.png)
